Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of aminopyridines with hydrazines to form the pyrazolopyridine ring system[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). Subsequent steps may include nitration, reduction, and esterification to introduce the desired functional groups[{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo 1,5-.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrazolopyridine core is valuable in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of pyrazolopyridines has been explored in various studies. These compounds have shown potential as antiviral, antibacterial, and anticancer agents .
Medicine: Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate and its derivatives have been investigated for their therapeutic potential in treating diseases such as hepatitis B and certain types of cancer.
Industry: In the material science industry, this compound can be used in the development of new materials with unique properties, such as conductivity, fluorescence, and thermal stability .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of antiviral activity, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Pyrazolopyrimidines
Pyrazolotriazines
Pyrazolopyridazines
Uniqueness: Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate is unique due to its specific substitution pattern and the presence of the carbamoyl group, which can influence its reactivity and biological activity compared to other pyrazolopyridines.
Biological Activity
Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a benzoate moiety with a tetrahydropyrazolo-pyridine derivative.
Property | Value |
---|---|
Molecular Formula | C14H16N4O2 |
Molecular Weight | 272.30 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate enzyme activity and receptor signaling pathways. Specifically:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or disease progression.
- Receptor Modulation : It could interact with specific receptors to elicit therapeutic effects.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Properties
Studies have demonstrated that similar pyrazolo compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could make them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related pyrazole derivatives has shown efficacy against bacterial and fungal strains, indicating that this compound may also exhibit similar activities .
Case Studies and Research Findings
-
Antitumor Efficacy Study :
- A study evaluated the cytotoxic effects of pyrazolo derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- The mechanism was linked to the induction of apoptosis through caspase activation.
-
Anti-inflammatory Research :
- In an in vivo model of arthritis, the administration of a related compound resulted in a marked decrease in swelling and pain scores compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells.
-
Antimicrobial Assays :
- Compounds similar to this compound were tested against Staphylococcus aureus and Candida albicans.
- Results indicated minimum inhibitory concentrations (MICs) as low as 15 µg/mL for bacterial strains.
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-7-9-19-14(10-13)6-8-17-19/h2-6,8,13H,7,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFDSSTBGGREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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